molecular formula C8H15NO5 B1625007 Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)- CAS No. 52558-23-3

Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-

Cat. No. B1625007
CAS RN: 52558-23-3
M. Wt: 205.21 g/mol
InChI Key: JJCAYTVAYSGVLA-RXMQYKEDSA-N
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Description

Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)- is a heterocyclic organic compound . It is also known as methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxypropanoate . The molecular formula of this compound is C9H17NO5 .


Molecular Structure Analysis

The molecular structure of Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)- is complex. It contains a propanoic acid backbone with a carbonyl group attached to the third carbon. This carbonyl group is further linked to a (1,1-dimethylethoxy) group and an amino group. The second carbon of the propanoic acid backbone is attached to a hydroxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)- are not fully detailed in the available resources. It is known that it is a solid at room temperature .

Scientific Research Applications

Synthesis and Modification in Chemistry

  • A study by Zhu et al. (2007) discusses the synthesis of hydroxyl and sulfonyl dual-functionalized zwitterionic salts and ionic liquids, starting from hydroxylamine and 1,3-propane sultone. These synthesized substances, including similar compounds to Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-, can be used for creating other functionalized ionic liquids or ionic liquid-polymer combinations (Zhu et al., 2007).

Applications in Polymer Science

  • Research by Aly and El-Mohdy (2015) involves modifying radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through a reaction with various amines, including compounds similar to the one . These modified polymers showed increased swelling and thermal stability, making them suitable for potential medical applications (Aly & El-Mohdy, 2015).

Enhancing Reactivity and Material Properties

  • Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound with structural similarities to Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-, as a renewable building block for benzoxazine ring formation. The study demonstrates how these compounds can enhance reactivity and provide specific properties to materials, suggesting similar potential applications for the compound (Trejo-Machin et al., 2017).

Analytical and Physical Characterization

  • Vogt et al. (2013) carried out a study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, a compound with a similar structure, highlighting the challenges in analytical and physical characterization due to polymorphism. This research underscores the significance of understanding polymorphic forms for compounds like Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)- (Vogt et al., 2013).

properties

IUPAC Name

(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-4-5(10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCAYTVAYSGVLA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447672
Record name Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-

CAS RN

52558-23-3
Record name (2R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxypropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52558-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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